Product packaging for Sodium oxybate(Cat. No.:CAS No. 502-85-2)

Sodium oxybate

Cat. No.: B3395410
CAS No.: 502-85-2
M. Wt: 126.09 g/mol
InChI Key: XYGBKMMCQDZQOZ-UHFFFAOYSA-M

Description

Sodium Oxybate, the sodium salt of gamma-hydroxybutyrate (GHB), is a central nervous system (CNS) depressant used in cutting-edge neurological and sleep research . This compound is provided as a high-purity reagent to support scientific investigation into its mechanism of action, which involves agonist activity at GABA-B receptors, leading to changes in brain activity and sleep architecture, specifically an increase in slow-wave delta sleep and durations of stages N2 and N3 sleep . The primary research applications for this compound include the study of narcolepsy and cataplexy models, given its documented ability to reduce excessive daytime sleepiness and muscle weakness attacks . It also serves as a critical tool for probing the GABAergic system, alcohol withdrawal syndrome, and the maintenance of abstinence in alcohol dependence models . Researchers can utilize this compound to explore its effects on sleep cycle regulation and its potential therapeutic applications under strictly controlled laboratory conditions. This product is intended For Research Use Only. It is strictly not for diagnostic, therapeutic, or human consumption use. All necessary safety data sheets and handling protocols must be consulted prior to use, as the compound has a known potential for abuse and can cause serious adverse effects, including respiratory depression, when mishandled .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H7NaO3 B3395410 Sodium oxybate CAS No. 502-85-2

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

sodium;4-hydroxybutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O3.Na/c5-3-1-2-4(6)7;/h5H,1-3H2,(H,6,7);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYGBKMMCQDZQOZ-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)[O-])CO.[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NaO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Record name sodium oxybate
Source Wikipedia
URL https://en.wikipedia.org/wiki/Sodium_oxybate
Description Chemical information link to Wikipedia.
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3048940
Record name Sodium Oxybate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3048940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

502-85-2
Record name Sodium Oxybate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000502852
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sodium oxybate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09072
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Sodium Oxybate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3048940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium 4-hydroxybutyrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.231
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SODIUM OXYBATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7G33012534
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Melting Point

145-147
Details https://www.trc-canada.com/prod-img/MSDS/H833015MSDS.pdf
Record name Sodium oxybate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09072
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Neurobiological and Molecular Mechanisms of Action of Sodium Oxybate

Interactions with Gamma-Aminobutyric Acid (GABA) Receptor Systems

GHB's primary mechanism of action involves its interaction with the GABAergic system, particularly through GABA-B receptors, and potentially through distinct GHB receptors.

GHB functions as a weak agonist at GABA-B receptors, which are G-protein-coupled receptors (GPCRs) drugbank.comresearchgate.netnih.govdrugbank.comresearchgate.netuzh.chresearchgate.netscience.govnih.govdokumen.pub. These receptors are widely distributed throughout the central nervous system and play a crucial role in regulating neuronal excitability. GHB exhibits a bidirectional effect on GABA-B receptors, influencing both presynaptic and postsynaptic sites patsnap.comresearchgate.netkarger.com.

Presynaptic Effects: When GHB activates presynaptic GABA-B autoreceptors, it inhibits the release of GABA. This inhibition of GABAergic transmission can subsequently lead to the disinhibition of other neurotransmitter systems, notably dopaminergic pathways patsnap.comkarger.com. GHB can also be converted into GABA, which then modulates GABA-A and GABA-C receptors drugbank.com.

Postsynaptic Effects: Activation of postsynaptic GABA-B receptors by GHB typically results in neuronal hyperpolarization, mediated by the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels researchgate.netdokumen.pub. This hyperpolarization reduces neuronal excitability, contributing to the sedative effects of GHB drugbank.comdrugbank.com. The specific effects of GHB at GABA-B receptors are influenced by the particular subunits (GABAB1 and GABAB2) that form the receptor complex karger.com. Furthermore, GHB's actions at thalamic GABA-B receptors are implicated in its ability to induce slow-wave sleep nih.gov.

Beyond its interaction with GABA-B receptors, GHB also binds with high affinity to specific, excitatory GHB receptors that are densely expressed in brain regions such as the cortex and hippocampus drugbank.comnih.govnih.govdrugbank.comresearchgate.netresearchgate.net. The activation of these GHB receptors has been linked to the release of the excitatory neurotransmitter glutamate (B1630785) in certain brain areas drugbank.comnih.gov. At lower concentrations, GHB stimulates dopamine (B1211576) release primarily through these GHB-specific receptors drugbank.comresearchgate.net. Research suggests that the mechanisms by which GHB interacts with GHB receptors may differ from its actions at GABA-B receptors, highlighting the complexity of its pharmacological profile science.gov. The precise subtypes and functional roles of these GHB receptors are areas of ongoing investigation nih.govnih.gov.

Modulation of Neurotransmitter Systems Beyond GABA

GHB's influence extends to other critical neurotransmitter systems, including dopaminergic, noradrenergic, and cholinergic pathways.

GHB also modulates noradrenergic and cholinergic neurotransmission. Studies indicate that GHB can inhibit the release of noradrenaline and acetylcholine (B1216132) researchgate.netresearchgate.net. Administration of GHB has been shown to decrease the firing activity of noradrenergic neurons in the locus coeruleus, a key area for arousal and wakefulness universiteitleiden.nl. Furthermore, GHB may reduce cholinergic neurotransmission, potentially contributing to its anxiolytic effects researchgate.netkarger.com. It has been observed that GHB can increase acetylcholine content in brain regions such as the hippocampus while simultaneously reducing extracellular acetylcholine levels karger.com. The inhibition of dopaminergic pathways by GHB can also indirectly affect cholinergic interneurons nih.gov. GHB's modulation of monoaminergic neurons, including noradrenergic pathways, is believed to influence REM sleep regulation nih.gov.

Endogenous Gamma-Hydroxybutyrate Homeostasis and Physiological Roles

Gamma-hydroxybutyrate (GHB) is not solely an exogenous substance; it is an endogenous compound naturally present in the mammalian brain drugbank.comnih.govpatsnap.comresearchgate.netresearchgate.netresearchgate.netnih.govtorvergata.it. It is synthesized from gamma-aminobutyric acid (GABA) within GABAergic neurons and released upon neuronal firing drugbank.comresearchgate.netwikipathways.org. Endogenous GHB plays a role in maintaining neuronal energy homeostasis, contributing to cellular energy balance, and is involved in regulating sleep-wake cycles nih.govuzh.ch. At physiological concentrations, endogenous GHB predominantly activates its specific GHB receptors nih.govnih.gov. GHB also serves as a metabolic intermediate, being a precursor to succinate (B1194679), which subsequently enters the tricarboxylic acid (Krebs) cycle for energy production drugbank.comresearchgate.netresearchgate.netnih.govtorvergata.itnih.govdrugbank.comwikipathways.org. Additionally, GHB has been recognized for its potential neuroprotective properties drugbank.comresearchgate.netresearchgate.net.

Biosynthesis and Degradation Pathways of Endogenous GHB

Endogenous gamma-hydroxybutyrate (GHB) is synthesized within the central nervous system, primarily from its precursor, gamma-aminobutyric acid (GABA) nih.govnih.govcapes.gov.brresearchgate.net. This process begins with the deamination of GABA by GABA transaminase, which yields succinic semialdehyde (SSA) nih.govcapes.gov.brresearchgate.net. Subsequently, SSA undergoes reduction by cytosolic succinic semialdehyde reductase (SSR) to produce GHB nih.govcapes.gov.brwikipedia.org. While this pathway is considered the principal route for endogenous GHB production, glutamate has also been identified as a precursor in certain experimental contexts researchgate.netijpsonline.com.

The degradation of GHB involves specific enzymatic pathways. The primary route for GHB metabolism is its oxidation to SSA, catalyzed by either GHB dehydrogenase (GHBDH) or GHB transhydrogenase nih.govnih.govresearchgate.netwikipedia.org. Following this conversion, SSA is further metabolized to succinic acid by succinic semialdehyde dehydrogenase (SSADH) nih.govnih.govwikipedia.org. Succinic acid then enters the tricarboxylic acid (Krebs) cycle, where it is utilized for energy metabolism and ultimately converted into carbon dioxide and water nih.govnih.govwikipedia.orgpatsnap.com. GHB can also be degraded through β-oxidation pathways nih.govijpsonline.compatsnap.com. In certain circumstances, GHB can be converted back to GABA, thereby contributing to the GABAergic system nih.govnih.govresearchgate.net. The body's capacity for GHB synthesis and degradation is tightly regulated; however, conditions such as succinic semialdehyde dehydrogenase deficiency (GHB aciduria) can lead to elevated endogenous GHB levels wikipedia.org.

Pathway StepEnzyme / ProcessSubstrate(s)Product(s)Location (Primary)Citations
Biosynthesis GABA TransaminaseGABASuccinic Semialdehyde (SSA)Cytosol nih.govcapes.gov.brresearchgate.net
Succinic Semialdehyde Reductase (SSR)SSAGamma-Hydroxybutyrate (GHB)Cytosol nih.govcapes.gov.brwikipedia.org
Degradation GHB Dehydrogenase (GHBDH) / GHB TranshydrogenaseGHBSuccinic Semialdehyde (SSA)Cytosol/Mitochondria nih.govnih.govresearchgate.netwikipedia.org
Succinic Semialdehyde Dehydrogenase (SSADH)SSASuccinic AcidMitochondria nih.govnih.govwikipedia.org
Krebs CycleSuccinic AcidCO2, WaterMitochondria nih.govnih.govwikipedia.orgpatsnap.com
Alternative Degradation β-oxidationGHBVarious intermediates (e.g., Acetyl-CoA)Mitochondria nih.govijpsonline.compatsnap.com
Interconversion GHB-GABA metabolic pathway (via SSA)GHB (via SSA)GABACytosol nih.govnih.govresearchgate.net

Role as a Putative Neurotransmitter or Neuromodulator in the Central Nervous System

Gamma-hydroxybutyrate (GHB) is recognized as an endogenous constituent of mammalian brains and is proposed to function as a neurotransmitter or neuromodulator capes.gov.brdrugbank.comnih.govnih.govnih.govusdoj.govuniversiteitleiden.nlresearchgate.net. Its presence within the CNS and its capacity to influence neuronal activity support this proposed role drugbank.comusdoj.gov. GHB exerts its actions through interaction with at least two distinct receptor systems: its own specific GHB receptor (GHBR) and the gamma-aminobutyric acid type B (GABA-B) receptor wikipedia.orgdrugbank.comnih.govnih.govpnas.orgconsensus.appnih.govpatsnap.comresearchgate.netwikipedia.orgnih.gov.

The GHB receptor (GHBR), identified as GPR172A, is classified as an excitatory G protein-coupled receptor (GPCR) that binds GHB with high affinity drugbank.comnih.govpnas.orgwikipedia.org. Activation of GHBRs in specific brain regions has been observed to trigger the release of glutamate, the primary excitatory neurotransmitter, suggesting a role for GHB in modulating excitatory neurotransmission wikipedia.orgdrugbank.comwikipedia.org.

Conversely, GHB also functions as a weak partial agonist at the inhibitory GABA-B receptors wikipedia.orgdrugbank.comnih.govnih.govpnas.orgconsensus.appnih.govresearchgate.net. The activation of GABA-B receptors is largely responsible for the sedative and CNS depressant effects associated with GHB wikipedia.orgnih.govconsensus.appdrugbank.com. GHB's influence extends to other neurotransmitter systems, including dopamine, serotonin, norepinephrine, and cholinergic pathways patsnap.comnih.govnih.govkarger.com. For example, GHB exhibits a biphasic effect on dopamine release: low concentrations stimulate dopamine release via GHBR activation, whereas higher concentrations inhibit dopamine release through GABA-B receptor activation drugbank.comconsensus.app. Furthermore, GHB has been implicated in modulating neurosteroidogenesis and oxytocin (B344502) release karger.com. The intricate interplay between GHB and these various receptor systems and neurotransmitter pathways highlights its multifaceted role as a neuromodulator nih.govnih.govnih.gov.

Receptor SystemGHB ActionReceptor TypePrimary Neurotransmitter/EffectCitations
GHB Receptor (GHBR)Agonist (High Affinity)Excitatory G Protein-Coupled Receptor (GPCR)Modulates Glutamate release; Modulates Dopamine release (stim.) wikipedia.orgdrugbank.comnih.govpnas.orgconsensus.appwikipedia.orgdrugbank.com
GABA-B ReceptorWeak Partial AgonistInhibitory G Protein-Coupled ReceptorMediates Sedation, CNS Depression; Modulates Dopamine release (inhibit.) wikipedia.orgdrugbank.comnih.govnih.govpnas.orgconsensus.appresearchgate.netdrugbank.com
Other SystemsModulatory effectsVariousDopamine, Serotonin, Norepinephrine, Cholinergic systems patsnap.comnih.govnih.govkarger.com

Distinct Pharmacological Actions of Exogenous Sodium Oxybate Concentrations

This compound, as the sodium salt of GHB, serves as a vehicle for exogenous GHB administration. The pharmacological actions elicited by this compound are primarily mediated by the released GHB and are often concentration-dependent, leading to qualitatively different neuronal actions compared to endogenous GHB levels nih.govdrugbank.com.

At lower concentrations, exogenous GHB predominantly binds to its specific GHB receptors with high affinity. This interaction can lead to the release of excitatory neurotransmitters such as glutamate drugbank.comwikipedia.orgdrugbank.com. Additionally, at these lower concentrations, GHB may stimulate dopamine release, potentially contributing to wakefulness or alertness in certain contexts drugbank.comconsensus.app.

However, at higher or pharmacological concentrations, exogenous GHB primarily activates GABA-B receptors wikipedia.orgnih.govconsensus.appdrugbank.com. This activation results in significant central nervous system (CNS) depressant effects, including sedation, hypnosis, and alterations in sleep architecture wikipedia.orgnih.govconsensus.appdrugbank.com. Specifically, GHB has been observed to increase the duration of slow-wave sleep (Stages N3) and Stage N2 sleep, while reducing transitions to lighter sleep stages (N1/Wake/REM) drugbank.comnih.gov. These effects are mediated by GABA-B receptor agonism at various neuronal populations, including noradrenergic and dopaminergic neurons, as well as thalamocortical neurons involved in sleep-wake regulation drugbank.comnih.gov. The sedative effects are demonstrably blocked by GABA-B antagonists wikipedia.org.

Preclinical Pharmacological Investigations of Sodium Oxybate

In Vitro Studies on Cellular and Subcellular Effects

In vitro studies have been crucial in dissecting the molecular interactions of sodium oxybate at the cellular and subcellular levels. These controlled laboratory experiments have allowed for a detailed examination of its receptor binding properties, its influence on neurotransmitter systems, and its potential for metabolic interactions.

The pharmacological activity of this compound is complex, involving interactions with multiple receptor systems. Its primary active compound, GHB, is an endogenous metabolite of gamma-aminobutyric acid (GABA) and interacts with both the GABA-B receptor and the specific GHB receptor wikipedia.org.

At therapeutic concentrations, many of the behavioral effects of exogenously administered this compound are believed to be mediated through its activity as a weak agonist at the GABA-B receptor oup.comnih.govpatsnap.com. This interaction is thought to be responsible for its sedative-hypnotic effects patsnap.comnih.gov. The binding to GABA-B receptors triggers a conformational change that activates G proteins, which in turn modulate downstream effectors like adenylate cyclase and certain ion channels drugbank.com.

This compound has been shown to modulate the release of several key neurotransmitters in the central nervous system. As a neuromodulator, endogenous GHB can either increase or decrease neuronal activity by inhibiting the release of co-localized neurotransmitters nih.gov.

Studies suggest that this compound can indirectly influence dopaminergic pathways. It is thought to inhibit dopamine (B1211576) release during the night, which may then lead to an increase in dopamine turnover during the day, contributing to its wake-promoting effects observed in clinical settings patsnap.com. The precise mechanisms underlying this modulation are still under investigation but are believed to be a key component of its therapeutic action in narcolepsy oup.com.

In vitro studies using pooled human liver microsomes have been conducted to determine the potential of this compound to inhibit the activity of major cytochrome P450 (CYP450) enzymes. These enzymes are critical for the metabolism of a vast number of drugs.

Research indicates that this compound does not significantly inhibit the activities of several key human CYP450 isoenzymes, including CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP2E1, or CYP3A, at concentrations up to 3 mM (378 micrograms/ml) fda.gov. These concentrations are substantially higher than those achieved with therapeutic doses fda.gov. The IC50 value, which represents the concentration of a drug that is required for 50% inhibition in vitro, was determined to be greater than 3000 µM for these enzymes fda.gov. This suggests a low potential for clinically significant drug-drug interactions mediated by the inhibition of these major metabolic pathways wikipedia.orgfda.gov.

The primary metabolic pathway for this compound does not involve the CYP450 system. Instead, it is metabolized by the enzyme GHB dehydrogenase to succinic semialdehyde, which is then converted to succinic acid and enters the Krebs cycle, ultimately being broken down into carbon dioxide and water wikipedia.orgfda.gov.

CYP450 Isoenzyme IC50 (µM)
CYP1A2>3000
CYP2C9>3000
CYP2C19>3000
CYP2D6>3000
CYP2E1>3000
CYP3A>3000

Animal Model Studies on Central Nervous System Physiology

Animal models have been instrumental in understanding the physiological effects of this compound on the central nervous system, particularly its profound impact on sleep architecture and electroencephalographic (EEG) patterns.

A consistent finding across numerous studies in animal models is the ability of this compound to significantly increase the duration of slow-wave sleep (SWS), also known as deep sleep nih.govresearchgate.netaasm.orgjohnshopkins.edu. This is accompanied by a dose-related increase in EEG delta power, which is the hallmark of SWS and is considered an index of NREM sleep intensity and depth nih.govresearchgate.netaasm.orgnih.gov.

In murine models of narcolepsy, administration of GHB led to an increase in NREM delta power within the first hour after dosing nih.gov. Studies in healthy animals and animal models of narcolepsy have consistently demonstrated that this compound consolidates sleep by increasing SWS and reducing the number of nocturnal awakenings nih.govresearchgate.netaasm.orgjohnshopkins.edu.

The enhancement of SWS is believed to be a key mechanism through which this compound exerts its therapeutic effects in conditions like narcolepsy nih.govresearchgate.net. By promoting a more restorative sleep pattern, it is thought to reduce the homeostatic sleep drive, leading to improved wakefulness during the day nih.govresearchgate.net. While the increase in EEG slow waves is a robust finding, some research suggests these pharmacologically-induced slow waves may not be functionally identical to physiological slow waves nih.gov.

Effect of this compound on Sleep Parameters in Animal Models Finding Supporting Evidence
Slow-Wave Sleep (SWS) Dose-related increase in duration.Increased time spent in stages 3 and 4 sleep. aasm.org
EEG Delta Power Significant, dose-related increase.Enhanced spectral power in the delta frequency band (0.75-4.5 Hz). nih.govresearchgate.netaasm.orgnih.gov
Nocturnal Awakenings Decrease in frequency.Reduced number of awakenings during the sleep period. nih.govresearchgate.netaasm.orgjohnshopkins.edu
Sleep Consolidation Improved.Less fragmented sleep architecture.

Effects on Sleep Architecture and Electroencephalographic Patterns

Impact on Rapid Eye Movement (REM) Sleep Dynamics

Conversely, there are reports that this compound can, under certain conditions, induce REM sleep, sleep paralysis, or cataplexy-like states nih.gov. The ultimate effect—whether suppression or induction of REM—may be dependent on interactions with the cholinergic system and the specific subpopulations of GABAergic neurons that are engaged nih.gov. This dual activity highlights the compound's intricate interaction with the neurobiological systems governing sleep architecture. The ability of this compound to modulate REM sleep is a key component of its pharmacological profile, with GABAergic neurons playing a critical role in the regulation of both REM sleep and muscle atonia associated with this stage nih.gov.

Neurophysiological Correlates of this compound Administration

The neurophysiological effects of this compound are primarily mediated by its active compound, gamma-hydroxybutyrate (GHB), which interacts with multiple neurotransmitter systems in the central nervous system. The most well-characterized action is its function as an agonist at the GABA-B receptor nih.govnih.govdrugbank.compatsnap.comnih.gov. At therapeutic concentrations, its behavioral effects are largely attributed to this activity at GABA-B receptors nih.gov. It also acts on specific, high-affinity GHB receptors, which may contribute to its unique effects on sleep architecture drugbank.compatsnap.com.

Administration of this compound modulates the balance between the brain's primary inhibitory and excitatory neurotransmitters, GABA and glutamate (B1630785) nih.govmedrxiv.org. This modulation has tangible effects on large-scale brain network connectivity. For instance, studies have shown that nocturnal administration of GHB can lead to a significant increase in the resting-state functional connectivity (rsFC) between the salience network (SN) and the right central executive network (rCEN) the following morning nih.govneurologylive.com. This change in connectivity was found to be significantly associated with GABA levels in the anterior cingulate cortex (ACC), a key node in the salience network nih.govneurologylive.com. This neurophysiological signature may underlie the compound's ability to promote next-day wakefulness by shifting brain function towards a more externally oriented state neurologylive.com.

Behavioral Phenotyping in Preclinical Animal Models

Behavioral studies in preclinical animal models have identified several effects of gamma-hydroxybutyrate (GHB), the active component of this compound. Administration in animal models has been shown to produce behavioral phenotypes such as sedation, ataxia (impaired coordination), and catalepsy researchgate.net. Furthermore, research in rat models of focal cerebral damage has suggested that GHB may have a protective effect, indicating a potential role in mitigating neuronal injury researchgate.net.

Developmental studies in rats have also been conducted. When this compound was administered throughout pregnancy and lactation, it resulted in a dose-dependent increase in stillbirths and a decrease in the postnatal viability and growth of the offspring nih.gov.

Metabolic Fate and Systemic Disposition in Research Models

Absorption Kinetics and Bioavailability in Animal Studies

Following oral administration, this compound is rapidly absorbed nih.govdrugbank.compatsnap.comfda.gov. Pharmacokinetic studies have characterized its absorption profile, although data on absolute bioavailability varies. An FDA review noted an absolute bioavailability of approximately 25% in humans, which may be attributed to significant first-pass metabolism in the liver researchgate.netfda.gov. Other sources report a higher oral bioavailability of about 88% nih.govdrugbank.com. The time to reach peak plasma concentration (Tmax) is short, generally ranging from 0.5 to 1.25 hours fda.govnih.gov.

The presence of food, particularly a high-fat meal, significantly impacts absorption kinetics. Co-administration with a high-fat meal has been shown to delay absorption, increasing the average Tmax to 2.0 hours, and reduce systemic exposure. Specifically, peak plasma levels (Cmax) were reduced by a mean of 59%, and the total systemic exposure (Area Under the Curve, AUC) was decreased by 37% drugbank.comfda.gov.

Pharmacokinetic ParameterValue / ObservationCondition
Bioavailability (Absolute)~25%Fasted
Bioavailability~88%Fasted
Time to Peak Concentration (Tmax)0.5 - 1.25 hoursFasted
Effect of High-Fat Meal on TmaxIncrease to ~2.0 hoursFed
Effect of High-Fat Meal on Cmax~59% DecreaseFed
Effect of High-Fat Meal on AUC~37% DecreaseFed

Distribution Patterns within Brain Regions and Peripheral Tissues

Gamma-hydroxybutyrate (GHB) is a hydrophilic compound with minimal binding to plasma proteins (less than 1%) nih.govdrugbank.comfda.gov. Its apparent volume of distribution in humans averages between 190 and 384 ml/kg fda.gov.

Preclinical studies in rats have demonstrated that GHB is widely distributed in both neural and extraneural tissues nih.gov. Notably, concentrations in certain peripheral tissues can be significantly higher than in the brain. For instance, the kidney and brown adipose tissue have been found to contain GHB concentrations more than 10 times higher than those found in the brain nih.gov.

Further animal studies have revealed that the distribution of GHB is tissue-specific and nonlinear, suggesting the involvement of active transport mechanisms nih.gov. Monocarboxylate transporters (MCTs) are believed to play a role in its distribution nih.gov. Dose-dependent, nonlinear partitioning has been observed in several peripheral tissues. In the liver, kidney, and heart, the tissue-to-plasma partition coefficients (Kp) increase with dose, which is consistent with the saturation of transporter-mediated efflux from these tissues. Conversely, lung partitioning decreases with higher doses, suggesting saturation of an active uptake process nih.gov.

TissueObservation in Rat Models
KidneyConcentration >10x higher than brain; Nonlinear partitioning (Kp increases with dose)
Brown Adipose TissueConcentration >10x higher than brain
LiverNonlinear partitioning (Kp increases with dose)
HeartNonlinear partitioning (Kp increases with dose)
LungNonlinear partitioning (Kp decreases with dose)
StriatumDistribution affected by L-lactate co-administration
HippocampusDistribution affected by L-lactate co-administration

Enzymatic Metabolism Pathways and Metabolite Identification (e.g., Tricarboxylic Acid Cycle Intermediates, Beta-Oxidation)

Metabolism is the primary pathway for the elimination of this compound, with animal studies indicating that it is almost entirely biotransformed drugbank.comfda.gov. The process ultimately yields carbon dioxide and water, with less than 5% of the unchanged drug being excreted in the urine nih.govfda.gov. No active metabolites have been identified nih.govfda.gov.

The principal metabolic pathway involves its entry into the tricarboxylic acid (TCA) or Krebs cycle nih.govnih.govfda.gov. This process occurs via a two-step enzymatic conversion:

Conversion to Succinic Semialdehyde : this compound (GHB) is first oxidized to succinic semialdehyde. This reaction is primarily catalyzed by a cytosolic, NADP+-dependent enzyme known as GHB dehydrogenase. A secondary mitochondrial enzyme, a transhydrogenase, can also catalyze this conversion fda.gov.

Conversion to Succinic Acid : The resulting succinic semialdehyde is then rapidly converted to succinic acid by the enzyme succinic semialdehyde dehydrogenase fda.gov.

The succinic acid then enters the Krebs cycle, where it is metabolized to produce energy, carbon dioxide, and water fda.gov. The critical role of succinic semialdehyde dehydrogenase is highlighted by the fact that this compound is contraindicated in individuals with a rare genetic deficiency of this enzyme clinpgx.orgdrugs.commedlineplus.govdrugs.com.

A secondary, alternate pathway for biotransformation involves beta-oxidation, which also results in the formation of carbon dioxide and water nih.govdrugbank.comfda.gov.

Elimination Pathways in Preclinical Species

The elimination of this compound, the sodium salt of gamma-hydroxybutyrate (GHB), has been investigated in several preclinical species. Animal studies have been fundamental in elucidating that metabolism is the principal pathway for the clearance of GHB, with only a minimal fraction of the administered dose being excreted unchanged. nih.govoup.com The metabolic processes ultimately convert GHB into endogenous substances, primarily carbon dioxide and water. nih.gov The elimination kinetics have been shown to be dose-dependent or nonlinear in species such as rats and baboons, a characteristic that is also observed in humans. nih.gov

Primary Metabolic Pathway: Conversion to Succinate (B1194679) and Krebs Cycle Entry

The predominant route for GHB elimination in preclinical models involves its oxidation into succinic acid, an intermediate of the tricarboxylic acid (TCA) or Krebs cycle. This biotransformation is a two-step enzymatic process that occurs in both the cytosol and mitochondria. nih.gov

Conversion to Succinic Semialdehyde: The first step is the conversion of GHB to succinic semialdehyde. This reaction is catalyzed primarily by a cytosolic, NADP+-dependent enzyme known as GHB dehydrogenase. nih.gov An alternative pathway involving a mitochondrial transhydrogenase, hydroxyacid-oxoacid transhydrogenase (HOT), has also been identified. oup.com

Oxidation to Succinic Acid: Succinic semialdehyde is subsequently oxidized to succinic acid by the enzyme succinic semialdehyde dehydrogenase. oup.com

Once formed, succinic acid enters the mitochondrial Krebs cycle, where it is further metabolized. The ultimate end products of this pathway are carbon dioxide and water, which are eliminated from the body through respiration and other normal physiological processes. nih.gov This pathway accounts for the vast majority of GHB clearance, highlighting the body's capacity to eliminate the compound by integrating it into central cellular metabolism. nih.gov

Secondary Metabolic Pathways: β- and α-Oxidation

In addition to the primary pathway, preclinical studies have identified other metabolic routes, including partial beta-oxidation and alpha-oxidation. Research utilizing perfused rat livers has provided evidence for these alternative pathways. researchgate.net In these studies, the administration of GHB led to the formation of metabolites such as 4-hydroxycrotonate, which indicates an acyl-CoA dehydrogenase reaction, a key step in β-oxidation. researchgate.net The formation of 3,4-dihydroxybutyrate and 2,4-dihydroxybutyrate was also observed. researchgate.net

Excretion of Unchanged Drug and Metabolites

Consistent with metabolism being the major route of clearance, the renal excretion of unchanged GHB is minimal in preclinical species. In rats, it has been demonstrated that less than 2% of an administered dose is excreted in the urine as the parent compound. nih.govoup.com The primary excretory route for the metabolic end products is exhalation of carbon dioxide. nih.gov

Data Tables

Table 1: Key Metabolic Pathways and Enzymes in the Elimination of this compound in Preclinical Species

PathwayInitial StepKey EnzymesIntermediate MetabolitesFinal Products
Primary Pathway GHB → Succinic SemialdehydeGHB Dehydrogenase, Hydroxyacid-oxoacid transhydrogenase (HOT)Succinic Semialdehyde, Succinic AcidCarbon Dioxide, Water
Secondary Pathway Partial β- and α-OxidationAcyl-CoA Dehydrogenase (indicated)4-hydroxycrotonate, 3,4-dihydroxybutyrate, 2,4-dihydroxybutyrateVarious

Table 2: Summary of Elimination Findings in Preclinical Species

ParameterRatDogMonkey (Baboon)
Primary Elimination Route MetabolismMetabolism (presumed)Metabolism
Dose-Dependent Kinetics YesData not availableYes
Oral Bioavailability 52% - 65%Data not availableData not available
Urinary Excretion (Unchanged) < 2%Data not availableData not available
Identified Metabolic Pathways Krebs Cycle Entry, Partial β/α-OxidationData not availableKrebs Cycle Entry (presumed)

Synthetic Chemistry and Advanced Analytical Methodologies for Sodium Oxybate Research

Chemical Synthesis Routes and Methodological Advancements

The synthesis of sodium oxybate primarily relies on the reaction between gamma-butyrolactone (B3396035) (GBL) and a sodium source, typically sodium hydroxide (B78521). Research has focused on optimizing these processes and exploring alternative formulations.

Precursor-Based Synthesis of Gamma-Hydroxybutyrate Salts (e.g., from Gamma-Butyrolactone)

The yield of this compound obtained from the preparation using gamma-butyrolactone has been reported to be approximately 50%, yielding 13.2 grams ijidd.com.

Table 1: Key Synthesis Parameters

PrecursorReactantSolventReported YieldNotes
Gamma-butyrolactone (GBL)Sodium hydroxide (NaOH)Water / Water-miscible solvents~50% (13.2 g)Base-catalyzed hydrolysis kent.ac.ukgoogle.comaddictionresource.comijidd.com

Development of Novel Oxybate Salt Formulations for Research (e.g., Lower-Sodium Oxybate Variants)

Research efforts have also focused on developing alternative oxybate formulations, particularly those with reduced sodium content, to address potential health concerns associated with high sodium intake. One significant development is the creation of a "lower-sodium oxybate" (LXB) formulation, which utilizes calcium, magnesium, and potassium ions in addition to a reduced amount of sodium nih.govresearchgate.net. This new formulation, known as Xywav®, contains approximately 92% less sodium compared to the traditional this compound (Xyrem®) while retaining the same active moiety nih.gov. This innovation is driven by the understanding that high sodium intake is linked to increased blood pressure and cardiovascular risks nih.gov. The development of such variants is crucial for exploring new therapeutic avenues and understanding the impact of different salt compositions on the compound's properties and potential applications. Research is also ongoing into once-nightly formulations of oxybate, such as ON-SXB (FT218), to improve patient convenience and adherence researchgate.netdovepress.com.

Characterization Techniques for this compound and Related Compounds

Accurate characterization of this compound is essential for research, involving various spectroscopic and diffraction-based analytical methods.

Spectroscopic Analysis (e.g., FT-IR Spectroscopy)

Fourier Transform Infrared (FT-IR) spectroscopy is a widely employed technique for the characterization of this compound ijidd.com. FT-IR analysis allows for the observation of vibrational changes within the molecule, thereby confirming its identity and structural features ijidd.com. The spectra of this compound can be compared to known standards or its precursor, gamma-butyrolactone (GBL), to identify characteristic functional group absorptions researchgate.net. For instance, the carboxylate stretch, a key functional group in this compound, typically appears in the region of 1544-1557 cm⁻¹ researchgate.net. FT-IR analysis can also be used to detect the presence of GBL or water, which may be present as impurities or hydration researchgate.net. Techniques such as Attenuated Total Reflectance (ATR) FT-IR are often used for direct analysis of samples, sometimes after drying researchgate.nettn.gov.

Table 2: FT-IR Spectroscopic Features

Functional Group/BondCharacteristic Wavenumber (cm⁻¹)Notes
Carboxylate stretch1544-1557Key absorption for this compound researchgate.net
Lactone carbonyl~1762Characteristic for GBL researchgate.net

X-ray Diffraction for Polymorphism and Salt Identification in Research Materials

X-ray Powder Diffraction (XRPD) is a powerful non-destructive technique used to identify crystalline materials and study their solid-state properties, including polymorphism and salt identification kent.ac.ukmdpi.compreprints.org. XRPD patterns provide a unique fingerprint for crystalline substances, allowing researchers to distinguish between different salt forms or polymorphs of this compound, if they exist kent.ac.ukmdpi.com. The technique requires the sample to be in a solid, crystalline form mdpi.compreprints.org. Research has demonstrated that XRPD can be a rapid method for discriminating between different gamma-hydroxybutyrate salts kent.ac.uknih.gov. For example, a characteristic sharp peak at 2θ = 6.9° has been observed in the XRPD pattern of a model compound, sodium beta-hydroxybutyrate (NaBHB), which is structurally analogous to this compound, indicating the technique's sensitivity in detecting crystalline forms mdpi.com.

Quantitative and Qualitative Analytical Methods in Research

Beyond structural characterization, various analytical methods are employed for the quantitative and qualitative determination of this compound in research settings.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a common method for identifying GHB and its derivatives. A notable aspect of GC-MS analysis for GHB is its potential conversion to GBL in the heated injection port, which can be monitored via characteristic mass fragments tn.govnih.govcore.ac.uk. This conversion can serve as an indicator of GHB presence but requires careful interpretation due to the potential for GBL to be present as an impurity or precursor tn.govnih.gov.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and UHPLC-MS/MS: These high-performance liquid chromatography techniques are highly sensitive and specific for the quantification of GHB and its metabolites, such as GHB-glucuronide, in biological matrices like plasma and cerebrospinal fluid researchgate.netresearchgate.netnih.gov. UHPLC-MS/MS methods have been developed and validated for determining GHB and related compounds in various specimens, offering excellent linearity, precision, and accuracy researchgate.net. For instance, a UHPLC-MS/MS method reported limits of detection (LOD) and quantification (LOQ) of 52.65 ng/mL and 200 ng/mL, respectively, with an extraction recovery of 51% researchgate.net.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton (¹H) and Carbon (¹³C) NMR spectroscopy can be used for the direct and accurate identification of GHB and GBL, offering an alternative to GC-MS and FT-IR, especially when dealing with potential equilibrium shifts between GHB and GBL nih.gov. ¹H NMR is also valuable for the quantitative analysis of GHB nih.gov.

UV-Vis Spectrophotometry: While not as common as other methods for direct GHB quantification, UV-Vis spectrophotometry can be employed. Optimization of spectroscopic conditions can yield good correlation coefficients, with an optimum wavelength for detection and quantification reported at 205 nm ijidd.com.

Elemental Analysis: Elemental analysis, often performed in conjunction with FT-IR spectroscopy, provides information on the elemental composition of the salt, which can help confirm its identity and assess hydration states kent.ac.uknih.gov.

Table 3: Quantitative Analytical Method Parameters

TechniqueAnalyte(s)LOD (ng/mL)LOQ (ng/mL)Extraction Recovery (%)Notes
UHPLC-MS/MSGHB, GHB-Glucuronide52.6520051Validated method for plasma, CSF, urine, hair researchgate.net
GC-MS (derivatized)GHB (converts to GBL in injector)Not specifiedNot specifiedNot specifiedUseful for identification; GBL peak indicates potential GHB presence tn.govnih.govcore.ac.uk
¹H NMRGHBNot specifiedNot specifiedNot specifiedDirect identification and quantitation nih.gov
UV-Vis SpectrophotometryThis compoundNot specifiedNot specifiedNot specifiedOptimal detection wavelength: 205 nm ijidd.com

Chromatographic Techniques (e.g., Ultra-High-Performance Liquid Chromatography Tandem Mass Spectrometry) for Biological Matrix Analysis

Ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) has emerged as a cornerstone technique for the analysis of GHB in biological matrices due to its high sensitivity, specificity, and speed. This method is crucial for research involving biological samples such as plasma, urine, cerebrospinal fluid (CSF), and hair.

UHPLC-MS/MS methods have been developed and validated for the simultaneous determination of GHB and its potential metabolites, such as GHB-glucuronide (GHB-Gluc), as well as related compounds like gamma-butyrolactone (GBL) nih.goveuropeanreview.orgresearchgate.netresearchgate.netnih.govresearchgate.netresearchgate.net. These techniques allow for the quantification of GHB across a wide range of concentrations, from endogenous levels to those resulting from therapeutic or illicit administration.

Key Analytical Parameters and Findings:

Matrices Analyzed: Plasma, urine, cerebrospinal fluid (CSF), and hair are commonly analyzed matrices nih.govresearchgate.netresearchgate.netdiva-portal.orgnih.govx-mol.net.

Sensitivity and Linearity: UHPLC-MS/MS methods demonstrate excellent sensitivity, with limits of quantification (LOQ) often reported in the low ng/mL or μg/mL range, depending on the matrix nih.govresearchgate.netresearchgate.netnih.govx-mol.netunipa.it. Linearity of calibration curves is typically achieved over several orders of magnitude, with correlation coefficients (r²) often exceeding 0.99 nih.govresearchgate.net. For instance, linearity has been established from 0.5 to 200 μg/mL in blood x-mol.net and from 1 to 50 ng/mg in hair nih.govunipa.it.

Accuracy and Precision: Validated UHPLC-MS/MS methods consistently report high accuracy and precision, with intra-assay and inter-assay coefficients of variation generally below 15% nih.govresearchgate.net or 23% nih.govunipa.it.

Recovery: Extraction recovery rates for GHB using UHPLC-MS/MS methods are generally good, often reported to be above 75% nih.govresearchgate.net.

Internal Standards: Deuterated GHB (GHB-d6) is widely employed as an internal standard to compensate for variations in sample preparation and instrument response nih.govresearchgate.netnih.govunipa.itwaters.com.

Metabolite Detection: The detection of GHB-Glucuronide (GHB-Gluc) is frequently included in these analyses, although its concentrations in biological samples are often found to be negligible, raising questions about its utility as a primary biomarker europeanreview.orgresearchgate.netnih.gov.

Table 1: UHPLC-MS/MS Method Performance for GHB Analysis in Biological Matrices

MatrixMethodLOQ (approx.)Linearity Range (approx.)Recovery (%)Precision/Accuracy (%)Reference(s)
Plasma, Urine, CSFUHPLC-MS/MS0.5-1 μg/mLLOQ - 500 μg/mL>75<15 nih.govresearchgate.net
HairUHPLC-MS/MS0.6 ng/mg0.6 - 50 ng/mg~90<23 nih.govunipa.it
Blood (VAMS)UHPLC-MS/MS (Volumetric Absorptive Microsampling)0.5 μg/mL0.5 - 200 μg/mLSatisfactorySatisfactory x-mol.net
Whole BloodLC-MS/MS (one-step derivative)1 mg/kg1 - 100 mg/kgNot specifiedValidated researchgate.net

Spectrophotometric Methods for Assay Determination in Research Materials

Spectrophotometric methods, particularly UV-Vis spectrophotometry, offer alternative approaches for the quantitative determination of GHB, often employed for research materials or specific analytical contexts.

An HPLC coupled with UV-Vis spectrophotometry has been reported for the separation and quantification of GHB and GBL in illegal preparations. This method demonstrated a detection limit of approximately 50 ng injected onto the column astm.orgasme.orgcapes.gov.br. The UV absorption is typically attributed to the carbonyl group of GBL or related functional groups, with a λmax often cited around 205 nm for this compound ijidd.com.

Enzyme-based spectrophotometric assays also exist. These methods utilize enzymes like GHB dehydrogenase (GHB-DH) to oxidize GHB, with the resulting change in cofactor (NAD+ to NADH) measured spectrophotometrically at 340 nm google.com. Such assays are adaptable to automated clinical chemistry analyzers, providing a means for GHB determination in research settings.

Table 2: Spectrophotometric Method Parameters for GHB Determination

MethodAnalyte(s)Matrix/ApplicationDetection Limit (approx.)Wavelength (nm)Reference(s)
HPLC/UV-VIS SpectrophotometryGHB, GBLIllegal preparations50 ng injectedNot specified astm.orgasme.orgcapes.gov.br
Enzyme-based SpectrophotometryGHBResearch materials/samplesNot specified340 nm (NADH) google.com
UV SpectrophotometryThis compoundFormulations0.116 µg/mL205 nm ijidd.com

Detection of this compound and Metabolites in Research Samples

The detection of this compound and its metabolites in research samples presents analytical challenges primarily due to the endogenous presence of GHB and its rapid metabolism, which results in a narrow window of detection in biological fluids like blood and urine researchgate.netnih.govresearchgate.netresearchgate.net.

Metabolite Detection: The primary metabolite of interest is GHB-glucuronide (GHB-Gluc), which has been investigated as a potential biomarker for GHB exposure due to its potentially longer detection window compared to GHB itself europeanreview.orgresearchgate.netresearchgate.netnih.gov. However, studies indicate that GHB-Gluc is often present in very low concentrations, which can limit its analytical utility europeanreview.org. Other potential metabolites, such as GHB-sulfate and GHB-amino acid conjugates (e.g., GHB-glutamate, GHB-glycine), have also been identified in research studies, though their routine detection is less common europeanreview.orguzh.ch.

Analytical Challenges and Strategies:

Endogenous GHB Interference: Distinguishing between GHB produced naturally within the body and GHB resulting from exogenous administration is a critical challenge in forensic and clinical research diva-portal.orgnih.govunipa.itnih.govresearchgate.netmckendree.edu.

Rapid Metabolism: GHB has a short plasma elimination half-life, typically ranging from 30 to 60 minutes researchgate.netnih.govresearchgate.net. This rapid clearance means GHB may only be detectable in blood and urine for a few hours post-administration, necessitating rapid sample collection and analysis nih.govresearchgate.net.

In Vitro Production: GHB can be generated in vitro during sample storage or processing, particularly in urine samples, which can complicate interpretation nih.govresearchgate.net.

Hair Analysis: Analysis of GHB in hair offers a significant advantage due to its longer detection window, allowing for the retrospective assessment of chronic or past exposure diva-portal.orgnih.govunipa.it. Methods using GC-MS and LC-MS/MS have been validated for GHB quantification in hair samples, with LOQs around 0.6 ng/mg nih.govunipa.it.

Table 3: Detection Limits for GHB and Metabolites in Research Samples

Analyte(s)MethodMatrixLOD (approx.)LOQ (approx.)Reference(s)
GHBGC-MS (derivatized)Hair0.4 ng/mg0.6 ng/mg nih.govunipa.it
GHBLC-MS/MSHair0.5 ng/mg0.6 ng/mg nih.govunipa.it
GHBGC-MS (derivatized)Urine0.2 μg/mL0.2 μg/mL researchgate.net
GHBLC-MS/MSUrine0.05 μg/mL0.1 μg/mL researchgate.net
GHBLC-MS/MSBloodNot specified1 mg/kg researchgate.net
GHB-GlucuronideUHPLC-MS/MSPlasma/CSFNot specifiedNot specified researchgate.netnih.gov
GHB-GlucuronideGC-MS/MSWhole Blood52.65 ng/mL200 ng/mL researchgate.net

Compound List:

this compound

Gamma-Hydroxybutyric Acid (GHB)

Gamma-Butyrolactone (GBL)

Gamma-Aminobutyric Acid (GABA)

GHB-Glucuronide (GHB-Gluc)

GHB-Sulfate (GHB-S)

GHB-carnitine

GHB-glutamate

GHB-glycine

1,4-Butanediol (1,4-BD)

Gamma-Valerolactone (GVL)

Theoretical Frameworks and Emerging Research Areas for Sodium Oxybate

Unelucidated Mechanisms and Hypotheses in Neuropharmacology

While SO's interaction with GABA-B receptors is well-characterized, ongoing research suggests that its full spectrum of action may involve targets and pathways that are not yet completely understood.

Contribution of Unidentified Receptors or Novel Pathways to Sodium Oxybate Action

Beyond its primary interaction with GABA-B receptors, evidence points towards the existence of other targets that contribute to SO's unique effects. Specifically, research indicates the presence of GHB-specific receptors within the central nervous system, the precise nature and functional implications of which remain incompletely elucidated patsnap.comdrugbank.com. The activation of these distinct receptors is hypothesized to play a role in SO's modulation of sleep architecture and other neurobiological processes that are not fully accounted for by GABA-B receptor agonism alone patsnap.com. This suggests that a deeper understanding of these specific GHB receptors could reveal novel therapeutic avenues.

Investigation of Neuroprotective and Cellular Energetic Properties

Current research is increasingly exploring SO's potential roles in neuroprotection and the modulation of cellular energy metabolism, suggesting benefits that extend beyond sleep regulation.

Antioxidant Mechanisms and Related Cellular Effects

This compound is increasingly recognized for its potent antioxidant properties, largely attributed to its capacity to induce the formation of NADPH researchgate.netresearchgate.netnih.gov. NADPH serves as a critical cofactor for cellular antioxidant defense systems, such as maintaining glutathione (B108866) levels, thereby mitigating oxidative stress researchgate.net. Studies have demonstrated that SO can inhibit the toxic effects of NADPH oxidase (NOX) activation and may even epigenetically attenuate the expression of NOX, a primary source of free radicals in the brain researchgate.net. By preventing the generation of reactive oxygen species (ROS) and increasing the NADPH/NADP+ ratio, SO helps to alleviate oxidative damage researchgate.net. Furthermore, low levels of GHB have been shown to act as a feedback inhibitor of lipid peroxidation, a process that can damage cell membranes karger.com. These antioxidant effects are hypothesized to contribute to SO's neuroprotective capabilities by counteracting cellular damage that occurs during periods of high metabolic demand or stress.

Table 1: Proposed Antioxidant Mechanisms of this compound

MechanismCellular EffectReference(s)
Induction of NADPH formationActs as a major antioxidant cofactor; maintains glutathione levels; alleviates oxidative stress. researchgate.netresearchgate.netnih.gov
Inhibition of NOX (NADPH oxidase) activationBlocks toxic effects of NOX activation; attenuates NOX expression. researchgate.net
Inhibition of lipid peroxidationActs as a feedback inhibitor, potentially protecting cell membranes from oxidative damage. karger.com

Influence on Mitochondrial Metabolism and Bioenergetics

The metabolic breakdown of this compound directly interfaces with cellular energy production pathways, particularly within mitochondria. Upon administration, SO is converted to succinate (B1194679), a key intermediate in the tricarboxylic acid (Krebs) cycle researchgate.netresearchgate.neteuropa.euresearchgate.net. The metabolism of succinate through the Krebs cycle generates adenosine (B11128) triphosphate (ATP), the primary energy currency of the cell researchgate.net. Additionally, the metabolic processes involving SO contribute to the generation of NADH and subsequently NADPH, which are vital for both energy metabolism and antioxidant defense researchgate.net. This direct involvement in the Krebs cycle and the generation of essential cofactors suggests that SO can influence mitochondrial bioenergetics, potentially by providing an alternative or supplementary energy substrate, especially under conditions of metabolic stress researchgate.net.

Table 2: Metabolic Pathways and Energy/Antioxidant Cofactor Generation by this compound

Initial CompoundMetabolic Intermediate/PathwayKey Product(s) GeneratedContribution to Cellular FunctionReference(s)
This compound (GHB)GHB dehydrogenase (cytosolic, NADP+-linked)Succinic semialdehydePrecursor to succinate and NADPH. researchgate.netresearchgate.neteuropa.eu
Succinic semialdehydeSuccinic semialdehyde dehydrogenase (mitochondrial)SuccinateEnters Krebs cycle for ATP generation. researchgate.netresearchgate.netresearchgate.neteuropa.euresearchgate.net
SuccinateTricarboxylic Acid (Krebs) CycleATP, NADHPrimary energy (ATP) production; precursor for NADPH generation. researchgate.netresearchgate.neteuropa.eu
NADHMitochondrial Nicotinamide Nucleotide TranshydrogenaseNADPHCrucial antioxidant cofactor. researchgate.net
Intermediary MetabolismPentose Phosphate (B84403) ShuntNADPHSupports antioxidant defense mechanisms. researchgate.net

Glymphatic System Modulation and Waste Clearance Hypotheses

Emerging research posits a potential indirect role for this compound in modulating the glymphatic system, the brain's intrinsic waste clearance mechanism mdpi.comosf.iocambridge.org. This hypothesis is primarily linked to SO's established effect of increasing slow-wave activity (SWA) and slow-wave sleep (SWS) researchgate.netpatsnap.comresearchgate.netmdpi.comoup.comnih.govjneurosci.orgnih.gov. The glymphatic system is known to be most active during SWS, facilitating the removal of metabolic waste products, including amyloid-beta (Aβ) peptides, from the brain parenchyma mdpi.comosf.iocambridge.org. By promoting deeper, more restorative sleep stages characterized by SWA, SO may enhance the efficiency of glymphatic clearance. This theoretical link suggests that SO could offer a novel therapeutic strategy for conditions associated with impaired waste removal and the accumulation of neurotoxic proteins, such as Alzheimer's disease mdpi.comoup.com.

Table 3: Proposed Link Between this compound, Sleep Architecture, and Glymphatic System Function

This compound EffectImpact on Sleep ArchitectureProposed Glymphatic System LinkReference(s)
Increases Slow-Wave ActivityPromotes deep sleep (SWS)The glymphatic system is critically active during SWS. Enhanced SWS via SO may therefore improve the clearance of brain waste products, such as amyloid-beta (Aβ), from the interstitial fluid. mdpi.comosf.iocambridge.orgoup.com

Compound List:

this compound (SO)

Gamma-hydroxybutyrate (GHB)

Nicotinamide adenine (B156593) dinucleotide phosphate (NADPH)

Nicotinamide adenine dinucleotide (NADH)

Adenosine triphosphate (ATP)

Gamma-aminobutyric acid (GABA)

Succinate

Succinic semialdehyde

Reactive oxygen species (ROS)

Amyloid-beta (Aβ)

Q & A

Basic Research Questions

Q. What are the established primary endpoints for assessing sodium oxybate efficacy in narcolepsy clinical trials?

  • Methodological Answer: The most validated endpoints include:

  • Weekly cataplexy attack frequency (primary measure in pivotal trials, analyzed via patient diaries) .
  • Epworth Sleepiness Scale (ESS) to quantify daytime sleepiness .
  • Clinical Global Impression of Change (CGI-c) for clinician-rated symptom severity .
  • Functional Outcomes of Sleep Questionnaire (FOSQ) to assess quality of life impacts .
    • Design Note: Placebo-controlled, double-blind trials with ≥4-week treatment periods are standard, with dose titration (e.g., 3–9 g/night) to evaluate dose-response relationships .

Q. What dosing protocols are methodologically robust for evaluating this compound in narcolepsy trials?

  • Methodological Answer:

  • Split dosing : Administer 50% of the total dose at bedtime and 50% 2.5–4 hours later to account for its short half-life (~30–60 minutes) .
  • Titration : Start at 3 g/night, escalating weekly by 1.5 g to mitigate side effects (e.g., nausea, dizziness) .
  • Long-term studies : Open-label extensions (e.g., 18–21 months) confirm sustained efficacy without tolerance .

Advanced Research Questions

Q. How can researchers reconcile contradictions in reported efficacy magnitudes across this compound trials?

  • Methodological Answer:

  • Dose stratification : Higher doses (9 g/night) show significant reductions in cataplexy (69% median decrease) and ESS scores, whereas lower doses (3–6 g) may yield moderate effects .
  • Baseline severity adjustment : Patients with severe cataplexy (>21 attacks/week) exhibit larger treatment effects .
  • Meta-analytic approaches : Pool data from trials with consistent endpoints (e.g., ESS, CGI-c) to account for heterogeneity in patient populations .

Q. What methodological considerations are critical when studying this compound’s cognitive effects?

  • Methodological Answer:

  • Episodic memory testing : Use tasks like word recall or spatial navigation to detect deficits in encoding, as this compound may impair hippocampal-dependent memory .
  • Psychomotor vigilance : Incorporate tasks like digit symbol substitution to assess working memory and attention .
  • Control for slow-wave sleep (SWS) : Polysomnography can differentiate direct cognitive effects from secondary impacts of improved sleep architecture .

Q. What challenges arise in longitudinal studies investigating this compound’s metabolic effects (e.g., BMI reduction)?

  • Methodological Answer:

  • Retrospective designs : Leverage electronic health records to track BMI changes over time, but control for confounding factors (e.g., concurrent stimulant use) .
  • Mechanistic studies : Pair clinical data with biomarkers (leptin, ghrelin) to explore this compound’s impact on appetite regulation .
  • Comparator arms : Use modafinil-treated cohorts to isolate this compound-specific effects on weight .

Q. How can the Risk Evaluation and Mitigation Strategy (REMS) program influence research protocols?

  • Methodological Answer:

  • Centralized dispensing : Partner with certified pharmacies to ensure compliance with REMS requirements (e.g., patient enrollment, shipment tracking) .
  • Safety monitoring : Document adverse events (e.g., enuresis, respiratory depression) and potential misuse via REMS-mandated databases .
  • Regulatory alignment : Protocols must align with FDA/EMA guidelines to avoid protocol deviations during multi-center trials .

Q. What methodological approaches are optimal for repurposing this compound in alcohol use disorder (AUD) research?

  • Methodological Answer:

  • Subgroup stratification : Focus on patients with very high drinking risk levels (VH DRLs), where abstinence rates increase by 34% vs. placebo .
  • Safety monitoring : Track abuse potential via pharmacovigilance databases, though post-marketing data suggest low diversion rates .
  • Combination therapies : Explore synergies with naltrexone or cognitive-behavioral interventions to enhance adherence .

Q. How can preclinical models elucidate this compound’s synergies with adjunctive therapies (e.g., promethazine)?

  • Methodological Answer:

  • Rodent assays : Use thermal nociception (hot-plate test) and sedation (loss of righting reflex) to quantify interactions with GABAergic agents .
  • Dose-response curves : Co-administer this compound with promethazine at varying ratios to identify additive vs. synergistic effects .
  • Translational endpoints : Align preclinical outcomes (e.g., sleep latency) with clinical measures (ESS, FOSQ) to bridge animal-human data .

Key Methodological Takeaways

  • Dose optimization : Higher doses (6–9 g/night) are often necessary for statistically significant outcomes in narcolepsy trials .
  • Endpoint selection : Prioritize validated tools (ESS, CGI-c) while incorporating exploratory biomarkers (e.g., SWS duration) for mechanistic insights .
  • Regulatory compliance : Integrate REMS protocols early in trial design to avoid logistical delays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sodium oxybate
Reactant of Route 2
Sodium oxybate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.